2-Aminopyrimidin-4(3H)-one hydrochloride
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Overview
Description
2-Aminopyrimidin-4(3H)-one hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with β-ketoesters or β-diketones, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Aminopyrimidin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminopyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of nucleic acid analogs, the compound can interfere with DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the 4(3H)-one moiety but shares the amino group at the 2-position.
4-Aminopyrimidine: Has the amino group at the 4-position instead of the 2-position.
2,4-Diaminopyrimidine: Contains amino groups at both the 2- and 4-positions.
Uniqueness
2-Aminopyrimidin-4(3H)-one hydrochloride is unique due to the presence of both the amino group at the 2-position and the 4(3H)-one moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6ClN3O |
---|---|
Molecular Weight |
147.56 g/mol |
IUPAC Name |
2-amino-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H,(H3,5,6,7,8);1H |
InChI Key |
FRCHUDRTCBMRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(NC1=O)N.Cl |
Origin of Product |
United States |
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